molecular formula C15H11F3N4O3S B2592687 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1060353-32-3

1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2592687
CAS No.: 1060353-32-3
M. Wt: 384.33
InChI Key: ZUDMLKNSEJSMLE-UHFFFAOYSA-N
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Description

1-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidinone core substituted with a methyl group at position 7 and a urea linkage to a 4-(trifluoromethoxy)phenyl group. This structure combines a fused bicyclic system with electron-withdrawing (trifluoromethoxy) and hydrogen-bonding (urea) moieties, making it a candidate for diverse pharmacological applications, particularly in targeting enzymes or receptors sensitive to such functional groups .

Properties

IUPAC Name

1-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O3S/c1-8-11(12(23)22-6-7-26-14(22)19-8)21-13(24)20-9-2-4-10(5-3-9)25-15(16,17)18/h2-7H,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDMLKNSEJSMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a novel compound belonging to the thiazolopyrimidine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a thiazolopyrimidine core fused with a urea moiety, which contributes to its unique biological properties. The presence of the trifluoromethoxy group enhances its pharmacological profile.

PropertyValue
Molecular FormulaC14H12F3N5O2S
Molar Mass359.34 g/mol
CAS Number[insert CAS number if available]
SolubilitySoluble in DMSO and DMF

This compound functions primarily as a glutamate receptor antagonist . This interaction influences glutamatergic neurotransmission, which is crucial for various neurological processes including learning and memory.

Biochemical Pathways:

  • Glutamatergic Pathway: Modulation of neurotransmitter release and receptor activity.
  • Cell Signaling: Potential inhibition of pathways involved in tumor growth and inflammation.

Biological Activity Evaluation

Recent studies have evaluated the compound's activity against various biological targets:

Anticancer Activity

In vitro studies demonstrated significant antiproliferative effects against several cancer cell lines:

  • Cell Lines Tested: HCT116 (colon cancer), MCF-7 (breast cancer), U87 MG (glioblastoma), A549 (lung adenocarcinoma).
  • IC50 Values: Ranged from 0.3 μM to 5 μM, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound showed promising results against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC): As low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

Anti-inflammatory Properties

Preliminary assays suggest that the compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Study on Anticancer Properties:
    • Researchers synthesized a series of thiazolopyrimidine derivatives, including the target compound, and assessed their cytotoxicity using MTT assays. Results indicated that modifications at the urea moiety significantly influenced antiproliferative activity .
  • Antimicrobial Efficacy Study:
    • In a comparative study, the compound was tested alongside standard antibiotics. It exhibited superior efficacy in inhibiting bacterial growth, suggesting potential for development as a new antimicrobial agent .

Comparative Analysis with Similar Compounds

A comparison was made with other thiazolopyrimidine derivatives:

Compound NameAnticancer IC50 (μM)Antimicrobial MIC (μM)
This compound0.3 - 50.21
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide1 - 100.5
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene0.5 - 80.15

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant anticancer activity. For instance, studies have shown that compounds structurally related to 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea can inhibit various cancer cell lines through mechanisms involving the modulation of cell cycle progression and induction of apoptosis.

Case Study : A recent study demonstrated that a related compound inhibited the growth of human cancer cell lines with IC50 values in the low micromolar range, showcasing its potential as a lead compound for further development in oncology .

Anti-inflammatory Effects

The compound is also investigated for its anti-inflammatory properties. The inhibition of soluble epoxide hydrolase (sEH), a target for reducing inflammation, is one of the mechanisms through which these compounds exert their effects.

Research Findings : In vitro studies have shown that related urea derivatives significantly reduce inflammatory markers in cellular models, suggesting their utility in treating conditions such as arthritis and other inflammatory diseases .

Potential Therapeutic Uses

Given its biological activities, this compound holds promise in several therapeutic areas:

  • Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Treatments : For conditions characterized by excessive inflammation.

Comparison with Similar Compounds

Structural Analogues with Thiazolo[3,2-a]pyrimidinone Cores
Compound Name Key Substituents Synthesis Method Biological Activity (if reported) Reference
1-(3-(Trifluoromethoxy)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9h) Piperazinylmethyl-thiazole, trifluoromethoxy Multi-step coupling of urea with thiazole intermediates Not explicitly stated, but similar ureas show kinase inhibition
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (6) Triazolothiadiazine, methoxyphenyl Reaction of precursor with monochloroacetic acid in ethanol Not reported; structural focus
2-{[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]carbonyl}-N-phenylhydrazinecarbothioamide (7) Phenylhydrazinecarbothioamide, methoxyphenyl Reaction with phenyl isothiocyanate in dioxane Not reported

Key Observations :

  • Urea Linkage : The urea moiety in the target compound and 9h facilitates hydrogen bonding with biological targets, a critical feature for enzyme inhibition . However, 9h includes a piperazinylmethyl-thiazole group, which may confer additional solubility or binding interactions absent in the target compound .
  • Synthetic Complexity: The target compound’s synthesis likely involves sequential cyclization and urea coupling, akin to methods in and . By contrast, triazolothiadiazine derivatives (e.g., 6) require specialized reagents like monochloroacetic acid .
Urea Derivatives with Trifluoromethoxy Substitutents
Compound Name Core Structure Substituents Notable Properties Reference
1-(4-Trifluoromethoxyphenyl)-3-(2-chlorobenzoyl)urea Benzoyl-urea 2-Chlorobenzoyl, 4-trifluoromethoxyphenyl Metabolite with hydrolytic stability
1-Phenyl-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9i) Thiazole-urea Piperazinylmethyl-thiazole, phenyl Enhanced solubility via piperazine

Key Observations :

  • Metabolic Stability : The trifluoromethoxy group in the target compound and 1-(4-Trifluoromethoxyphenyl)-3-(2-chlorobenzoyl)urea resists oxidative metabolism, a common issue with methoxy groups .
  • Solubility vs. Binding : While 9i incorporates a piperazine group for solubility, the target compound’s trifluoromethoxy group may prioritize target affinity over solubility, a trade-off observed in kinase inhibitors .
Thiazolo[3,2-a]pyrimidinones with Anticancer Activity

cites 2-(substituted benzylidene)-thiazolo[3,2-a]pyrimidinones as anticancer agents. Though these lack urea groups, their thiazolo-pyrimidinone core shares electronic similarities with the target compound. The presence of a urea linkage in the target compound could modulate cytotoxicity by introducing hydrogen-bonding interactions absent in simpler derivatives .

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how are reaction conditions controlled to maximize yield?

The synthesis involves a multi-step approach:

  • Step 1: Construct the thiazolo[3,2-a]pyrimidinone core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under reflux in acetic acid/acetic anhydride (70–80°C, 8–10 hours) .
  • Step 2: Introduce the urea moiety by reacting the 6-amino-thiazolopyrimidine intermediate with 4-(trifluoromethoxy)phenyl isocyanate in dry DMF at 60°C for 12 hours, using triethylamine as a catalyst .
  • Optimization: Solvent polarity (DMF > THF), stoichiometric ratios (1:1.2 amine:isocyanate), and inert atmosphere (N₂) minimize side reactions. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization (ethanol/water) achieves >90% purity .

Q. Which analytical techniques are critical for structural validation, and how are tautomeric ambiguities resolved?

  • Core validation: ¹H/¹³C NMR identifies key protons (e.g., NH of urea at δ 9.8–10.2 ppm) and carbons (C=O at δ 168–172 ppm). HSQC and HMBC confirm connectivity between the thiazolopyrimidine and urea moieties .
  • Tautomer discrimination: IR spectroscopy distinguishes keto (C=O at 1680 cm⁻¹) vs. enol tautomers. X-ray crystallography definitively assigns the 5-oxo configuration, as shown in analogous thiazolopyrimidines .
  • Purity: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >98% purity .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Enzyme inhibition: Test against kinases (e.g., PKC, PIM1) using fluorescence polarization assays (10 µM compound, ATP concentration varied) .
  • Antimicrobial activity: Broth microdilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .

Advanced Research Questions

Q. How does the 4-(trifluoromethoxy)phenyl substituent influence electronic properties and binding affinity compared to other aryl groups?

  • Electronic effects: The CF₃O group is strongly electron-withdrawing (σp = 0.52), reducing electron density on the urea nitrogen and enhancing hydrogen-bonding capacity. DFT calculations (B3LYP/6-31G*) show a 15% increase in electrostatic potential at the urea NH vs. methoxy analogs .
  • Binding studies: Surface plasmon resonance (SPR) with human serum albumin reveals 2-fold higher binding affinity (KD = 8.3 µM) than chloro-substituted derivatives, correlating with improved pharmacokinetic profiles .

Q. How can contradictory data between enzymatic and cellular bioactivity assays be resolved?

  • Case study: If COX-2 inhibition is observed in recombinant enzyme assays (IC50 = 0.2 µM) but not in whole-blood models:
    • Metabolite interference: Use LC-MS to quantify intact compound in cellular lysates.
    • Membrane permeability: Measure logP (octanol/water partition coefficient); logP >3 suggests adequate permeability, ruling out uptake issues.
    • Off-target effects: Perform kinome-wide profiling (Eurofins KinaseProfiler™) to identify competing targets .

Q. What computational and crystallographic methods elucidate structure-activity relationships (SAR)?

  • Molecular docking: AutoDock Vina models predict hydrogen bonding between the urea NH and kinase hinge regions (e.g., PDB 3SYZ).
  • X-ray crystallography: Resolve conformational flexibility in the thiazolopyrimidine ring (e.g., boat vs. chair puckering) and dihedral angles between aromatic systems (e.g., 80.9° in analogous structures), which correlate with PKCα selectivity .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Salt formation: React with HCl or sodium glycocholate to form water-soluble salts (test via shake-flask method).
  • Prodrug design: Introduce phosphate esters at the 7-methyl position, hydrolyzed in vivo by alkaline phosphatase .
  • Nanoformulation: Encapsulate in PEGylated liposomes (Dh = 120 nm, PDI <0.2) to enhance bioavailability .

Q. How are reaction mechanisms for key synthetic steps validated?

  • Kinetic studies: Monitor intermediates via in situ FTIR (e.g., isocyanate consumption at 2270 cm⁻¹ during urea formation) .
  • Isotope labeling: Use ¹⁵N-labeled amines to track urea bond formation via ¹H-¹⁵N HMBC NMR .

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